2-Isopropyl-5-methyl-2-hexenal

描述

属性

CAS 编号 |

35158-25-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

5-methyl-2-propan-2-ylhex-2-enal |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3 |

InChI 键 |

IOLQAHFPDADCHJ-UHFFFAOYSA-N |

手性 SMILES |

CC(C)C/C=C(\C=O)/C(C)C |

规范 SMILES |

CC(C)CC=C(C=O)C(C)C |

密度 |

0.840-0.846 |

其他CAS编号 |

35158-25-9 |

物理描述 |

Pale yellow liquid; powerful woody, herbaceous aroma |

Pictograms |

Irritant |

溶解度 |

Insoluble in water soluble (in ethanol) |

产品来源 |

United States |

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-5-methyl-2-hexenal

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a branched-chain α,β-unsaturated aldehyde. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document consolidates critical data on the compound's identity, physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity. Detailed experimental protocols, safety considerations, and an exploration of its potential applications are presented to furnish a holistic understanding of this versatile molecule.

Introduction: Unveiling a Structurally Rich Aldehyde

2-Isopropyl-5-methyl-2-hexenal, also known by synonyms such as isodihydrolavandulal, is an organic compound that has garnered interest primarily in the flavor and fragrance industries for its characteristic powerful, herbaceous, and woody aroma with fruity undertones reminiscent of blueberry and lavender.[1][2] It is a naturally occurring volatile constituent in substances like cocoa, malted barley, and roasted coffee beans.[2] Beyond its organoleptic properties, its structure as an α,β-unsaturated aldehyde presents a platform for a variety of chemical transformations, making it a molecule of interest for synthetic chemists. The conjugated system and the branched alkyl groups impart specific reactivity and physical properties that are critical for its application and handling. This guide aims to provide a detailed exposition of these characteristics, grounded in established scientific data.

Chemical Identity and Structure

The unique chemical identity of 2-isopropyl-5-methyl-2-hexenal is defined by its specific arrangement of atoms and functional groups.

-

IUPAC Name: 5-methyl-2-(propan-2-yl)hex-2-enal[3]

-

Synonyms: 2-Isopropyl-5-methyl-2-hexen-1-al, Isodihydrolavandulal, Lavender aldehyde, FEMA 3406[1][3]

-

CAS Number: 35158-25-9[3]

-

Molecular Formula: C₁₀H₁₈O[3]

-

Molecular Weight: 154.25 g/mol

-

Chemical Class: Medium-chain aldehyde, Enal, α,β-Unsaturated aldehyde[4]

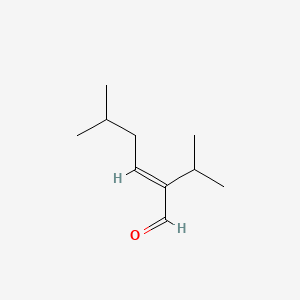

The molecular structure features a six-carbon hexenal backbone with an isopropyl group at the C2 position and a methyl group at the C5 position. The double bond between C2 and C3 is in conjugation with the aldehyde carbonyl group, a feature that dictates much of its chemical behavior.

Caption: 2D Structure of 2-Isopropyl-5-methyl-2-hexenal.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for the handling, formulation, and application of 2-isopropyl-5-methyl-2-hexenal.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Powerful, herbaceous, woody, green, with fruity (blueberry) and floral (lavender) notes | [1] |

| Boiling Point | 189 °C (at 760 mmHg) | [2] |

| Density | 0.845 g/mL (at 25 °C) | |

| Refractive Index (n20/D) | 1.452 | [2] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Water Solubility | 81.08 mg/L (at 25 °C, estimated) | [1] |

| logP (o/w) | 3.426 (estimated) | [1] |

| Vapor Pressure | 0.2 mmHg (at 20 °C) | [1] |

Solubility Profile: The compound is sparingly soluble in water but exhibits good solubility in alcohols, such as ethanol, and likely in other common organic solvents like acetone, dichloromethane, and ethyl acetate, owing to its predominantly nonpolar hydrocarbon structure.[3]

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of 2-isopropyl-5-methyl-2-hexenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, high-resolution spectrum with complete assignments is not readily found, data from historical documents and predictive models provide a strong indication of the expected chemical shifts.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic proton, and the various alkyl protons. Based on data from U.S. Patent 3,704,714, the following approximate shifts can be expected (in CCl₄):

-

~9.4 ppm (s, 1H): Aldehydic proton (-CHO).

-

~6.5 ppm (t, 1H): Vinylic proton at C3.

-

~2.8 ppm (septet, 1H): Methine proton of the isopropyl group at C2.

-

~2.1 ppm (m, 2H): Methylene protons at C4.

-

~1.8 ppm (m, 1H): Methine proton at C5.

-

~1.1 ppm (d, 6H): Methyl protons of the isopropyl group at C2.

-

~0.9 ppm (d, 6H): Methyl protons of the isobutyl group (C5 and C6).[5]

-

-

¹³C NMR (Carbon NMR): A predicted ¹³C NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. Key expected shifts include:

-

~195 ppm: Aldehyde carbonyl carbon (C1).

-

~160 ppm: Vinylic carbon at C2.

-

~140 ppm: Vinylic carbon at C3.

-

~20-40 ppm: Alkyl carbons (C4, C5, C6, and the isopropyl carbons).

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2970, 2880 | C-H stretch | Alkyl groups |

| ~2710 | C-H stretch | Aldehyde |

| ~1690 | C=O stretch | Conjugated aldehyde |

| ~1630 | C=C stretch | Alkene |

Source:[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-isopropyl-5-methyl-2-hexenal shows a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is consistent with its structure, showing characteristic losses of alkyl fragments.[5][6]

-

Molecular Ion (M⁺): m/z 154

-

Key Fragments:

-

m/z 139: Loss of a methyl group (-CH₃)

-

m/z 111: Loss of an isopropyl group (-C₃H₇)

-

m/z 97: Loss of an isobutyl group (-C₄H₉)

-

m/z 43: Isopropyl cation ([C₃H₇]⁺) - often a prominent peak.

-

m/z 29: Formyl cation ([CHO]⁺)

-

Synthesis and Reactivity

Synthesis: The Self-Condensation of Isovaleraldehyde

The primary industrial synthesis of 2-isopropyl-5-methyl-2-hexenal is achieved through the base-catalyzed self-aldol condensation of isovaleraldehyde (3-methylbutanal).[2] This reaction exemplifies a classic carbon-carbon bond-forming strategy.

Caption: Workflow for the synthesis of 2-Isopropyl-5-methyl-2-hexenal.

Experimental Protocol: Base-Catalyzed Self-Condensation of Isovaleraldehyde

This protocol is adapted from the principles described in U.S. Patent 3,704,714.[5]

-

Reaction Setup: To a stirred solution of isovaleraldehyde in a suitable solvent (e.g., aqueous ethanol), a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature (typically ambient or slightly cooled).

-

Aldol Addition: The reaction mixture is stirred for a period sufficient to form the intermediate β-hydroxy aldehyde, 3-hydroxy-2-isopropyl-5-methylhexanal. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Workup and Dehydration: The reaction is quenched by neutralization with a dilute acid. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is then subjected to vacuum distillation. During heating under vacuum, the β-hydroxy aldehyde readily dehydrates to yield the target α,β-unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal, which is collected as the distillate.[5]

Chemical Reactivity

The reactivity of 2-isopropyl-5-methyl-2-hexenal is dominated by its α,β-unsaturated aldehyde functionality. This conjugated system has two primary electrophilic sites: the carbonyl carbon and the β-carbon.

Sources

- 1. isodihydrolavandulal [thegoodscentscompany.com]

- 2. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 3. 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156) - FooDB [foodb.ca]

- 5. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 6. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

An In-depth Technical Guide to 5-Methyl-2-(propan-2-yl)hex-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Structurally Intriguing Aldehyde

5-Methyl-2-(propan-2-yl)hex-2-enal, a molecule also identified by various synonyms including 2-Isopropyl-5-methyl-2-hexenal, stands as a notable example of an α,β-unsaturated aldehyde.[1][2][3] This class of compounds is characterized by a carbon-carbon double bond conjugated to a carbonyl group, a structural motif that imparts unique chemical reactivity and significant biological activity.[1][4][5] While this specific molecule has found applications in the flavor and fragrance industry, its true potential for researchers lies in its representative structure for exploring the broader implications of α,β-unsaturated aldehydes in medicinal chemistry and drug development.[6][7]

This guide provides a comprehensive overview of 5-methyl-2-(propan-2-yl)hex-2-enal, from its fundamental chemical identity and synthesis to the broader context of its chemical class in biological systems.

Part 1: Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 5-methyl-2-(propan-2-yl)hex-2-enal .[1] The name is derived from its hexane parent chain with an aldehyde functional group at position 1. A double bond is present at position 2 (hence, "-2-en-"), and it is substituted with a methyl group at position 5 and an isopropyl (propan-2-yl) group at position 2.

Key Structural Features:

The core of its reactivity lies in the α,β-unsaturated aldehyde functionality. This arrangement creates a conjugated system where the π-electrons are delocalized over the oxygen, carbonyl carbon, and the α- and β-carbons of the double bond. This delocalization results in an electrophilic β-carbon, making it susceptible to nucleophilic attack, a reaction of significant biological consequence known as a Michael addition.[5]

Chemical Structure of 5-methyl-2-(propan-2-yl)hex-2-enal

A 2D representation of the chemical structure of 5-methyl-2-(propan-2-yl)hex-2-enal.

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Key Synthesis Protocol

The most direct and industrially relevant synthesis of 5-methyl-2-(propan-2-yl)hex-2-enal is through a base-catalyzed aldol condensation of isovaleraldehyde (3-methylbutanal).[9]

Causality of the Experimental Choice: The aldol condensation is a cornerstone of C-C bond formation in organic synthesis. The choice of isovaleraldehyde as the sole reactant leads to a self-condensation. The reaction proceeds via the formation of an enolate from one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent dehydration of the aldol addition product is often favored, especially with heating, to yield the more stable, conjugated α,β-unsaturated aldehyde.

Experimental Protocol: Aldol Condensation of Isovaleraldehyde

The following protocol is a generalized procedure based on established principles of aldol condensation.

Step 1: Reaction Setup

-

To a stirred solution of isovaleraldehyde in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added at room temperature.

Step 2: Reaction Execution

-

The reaction mixture is stirred at room temperature or gently heated to promote condensation and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.

-

The mixture is then partitioned between an organic solvent (e.g., diethyl ether) and water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[10]

Synthesis Pathway: Aldol Condensation of Isovaleraldehyde

Sources

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-5-methyl-2-hexenal | The Fragrance Conservatory [fragranceconservatory.com]

- 3. (2E)-5-methyl-2-(propan-2-yl)hex-2-enal | CymitQuimica [cymitquimica.com]

- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 9. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 10. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9): Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9), an alpha,beta-unsaturated aldehyde with significant applications in the flavor and fragrance industries. The document delves into its molecular identity, physicochemical properties, primary synthetic pathways, and analytical characterization methods. Furthermore, it explores its relevance as a key aroma compound, its natural occurrence, and its notable role as a potential impurity in pharmaceutical manufacturing. The guide concludes with a summary of its toxicological profile and regulatory status, offering a holistic view for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

2-Isopropyl-5-methyl-2-hexenal is an organic compound classified as a medium-chain, branched aldehyde.[1] Its structure features a hexenal backbone with isopropyl and methyl substituents, which are crucial to its distinct chemical and sensory characteristics.[1] The presence of the α,β-unsaturated aldehyde functional group is a key determinant of its reactivity.[1]

The standard IUPAC name for this compound is 5-methyl-2-propan-2-ylhex-2-enal.[2] It is also known by several synonyms, including Isodihydrolavandulal and, within the pharmaceutical context, as Pregabalin Impurity 53 or N48.[1][2] The molecule exists as cis and trans isomers.[1][3]

Diagram 1: 2D Structure of 2-Isopropyl-5-methyl-2-hexenal.

Key Physicochemical Data

The compound is typically a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are critical for its handling, application, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2][4] |

| Boiling Point | 189 °C (lit.) | [4][5] |

| Density | 0.840–0.846 g/mL at 25 °C | [2][5] |

| Refractive Index | 1.448–1.454 at 20 °C | [2][5] |

| Flash Point | 145 °F / 63 °C (closed cup) | [4][6] |

| Solubility | Insoluble in water; soluble in ethanol | [2] |

| Odor Profile | Woody, herbaceous, lavender, fruity, cocoa | [5][7] |

| FEMA Number | 3406 | [2][4] |

Synthesis and Mechanism

Primary Synthetic Route: Aldol Condensation

The most common and industrially relevant method for preparing 2-Isopropyl-5-methyl-2-hexenal is through the self-condensation of isovaleraldehyde (3-methylbutanal).[5][8] This reaction is a classic base-catalyzed aldol condensation.[9] The process involves two key stages: the initial aldol addition to form a β-hydroxy aldehyde intermediate, followed by dehydration to yield the final α,β-unsaturated product.[9]

Causality: The choice of a base catalyst (e.g., an alkali hydroxide) is crucial as it facilitates the deprotonation of the α-carbon of an isovaleraldehyde molecule, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. The subsequent dehydration step is often promoted by heat, sometimes during vacuum distillation, which serves the dual purpose of purification and driving the elimination reaction to completion.[9]

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established methodologies.[9]

Step 1: Aldol Addition

-

To a stirred solution of isovaleraldehyde, add a catalytic amount of a base (e.g., aqueous sodium hydroxide) at a controlled temperature, typically below ambient to manage the exothermic reaction.

-

Continue stirring for several hours until analysis (e.g., by GC) indicates the consumption of the starting material and formation of the threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal intermediates.

-

Neutralize the catalyst with a suitable acid (e.g., acetic acid).

-

Wash the organic mixture with water and brine to remove salts and residual catalyst.

Step 2: Dehydration and Purification

-

Dry the crude product mixture over an anhydrous drying agent like magnesium sulfate.

-

Filter the drying agent and subject the filtrate to vacuum distillation.

-

Self-Validation: The distillation conditions are critical. The elevated temperature under vacuum preferentially dehydrates the hydroxy-aldehyde intermediate, yielding 2-Isopropyl-5-methyl-2-hexenal as the distillate.[9] The successful separation of the lower-boiling product from any unreacted starting material or higher-boiling residues validates the completion of the dehydration step.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., 95-100 °C at 24 mmHg).[9]

-

Confirm the purity and identity of the final product using analytical techniques as described in Section 3.

Synthesis Workflow Diagram

Diagram 2: General workflow for the synthesis of 2-Isopropyl-5-methyl-2-hexenal.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and isomeric composition of the synthesized compound.

Spectroscopic and Chromatographic Profile

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identification. The NIST Chemistry WebBook provides reference spectra showing characteristic fragmentation patterns.[10] The molecular ion peak (m/z 154) may be observed, along with significant fragments resulting from cleavages alpha to the carbonyl group and other characteristic losses.[9]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit strong characteristic absorption bands for the C=O stretch of the conjugated aldehyde (approx. 1685-1705 cm⁻¹) and the C=C stretch of the alkene (approx. 1620-1640 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key ¹H NMR signals would include the aldehydic proton (singlet, ~9.4 ppm), the vinylic proton (doublet, ~6.0-6.5 ppm), and distinct signals for the isopropyl and methyl groups.

-

Gas Chromatography (GC): GC is the method of choice for assessing purity and separating cis/trans isomers. The NIST database provides Kovats retention indices on various column phases, which are invaluable for identification in complex mixtures.[11] For example, reported retention indices are around 1100 on non-polar columns (like DB-5) and around 1373 on polar columns.[11]

| Analytical Technique | Expected Key Features | Source(s) |

| Mass Spec (EI) | Molecular Ion: m/z 154. Key fragments at m/z 43 (base peak), 55, 69, 83, 111. | [9][10] |

| Gas Chromatography | Kovats Index (non-polar): ~1100-1106. Kovats Index (polar): ~1373. | [11] |

| ¹H NMR | Aldehydic proton (~9.4 ppm), vinylic proton (~6.0-6.5 ppm). | General chemical principles |

| IR Spectroscopy | C=O stretch (~1690 cm⁻¹), C=C stretch (~1630 cm⁻¹). | [9] |

Applications and Significance

2-Isopropyl-5-methyl-2-hexenal is a versatile molecule with established roles in several scientific and commercial domains.

Flavor and Fragrance Industries

This compound is highly valued for its complex and powerful aroma profile. It possesses a unique combination of herbaceous, woody, and lavender notes with fruity and cocoa-like undertones.[5][7] It is a key contributor to the characteristic scent of natural lavender oil, despite being present in low concentrations.[12] In the flavor industry, it is used to impart dry, woody notes to berry flavors and cocoa powder notes to chocolate formulations.[7] Its status as a FEMA GRAS (Generally Recognized as Safe) substance underscores its widespread use in food products.[2][13]

Relevance in Pharmaceutical Development

For drug development professionals, 2-Isopropyl-5-methyl-2-hexenal is recognized as a process impurity related to the synthesis of Pregabalin.[1][2] Isovaleraldehyde is a potential starting material or intermediate in certain synthetic routes of Pregabalin, and its self-condensation can lead to the formation of this aldehyde as an impurity. Therefore, robust analytical methods for its detection and quantification are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Natural Occurrence

Beyond its synthetic preparation, this aldehyde is a natural volatile constituent of various foods and plants. It has been reported in cocoa, malted barley, and roasted coffee beans.[5][8] Its formation in these products is often attributed to the Maillard reaction between the amino acid leucine and reducing sugars or other carbonyl compounds like 3-methylbutanal during thermal processing.[5][8]

Application Pathways Diagram

Diagram 3: Key application areas for 2-Isopropyl-5-methyl-2-hexenal.

Safety and Toxicological Profile

Hazard Identification and Handling

The compound is classified as a combustible liquid.[6] Safety data indicates that it causes skin irritation and may cause an allergic skin reaction (sensitization).[2][4] Standard laboratory personal protective equipment, including gloves and eye protection, should be used during handling.[4][6] It should be stored in a well-ventilated place away from sources of ignition.[6]

Summary of Toxicological Assessments

The Research Institute for Fragrance Materials (RIFM) has published a safety assessment.[14]

-

Genotoxicity: While no direct data exists for the compound, read-across studies to an analog (2-methyl-2-pentenal) suggest it does not present a concern for genotoxicity.[14]

-

Repeated Dose Toxicity: Similarly, read-across data from hexen-2-al established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day.[14] The Margin of Exposure (MOE) was deemed sufficient for current use levels in fragrances.[14]

-

Reproductive Toxicity: No specific data is available, but the total systemic exposure from fragrance use is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[14]

-

Skin Sensitization: It has the potential to induce skin sensitization.[12] A No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² was established based on analog data to determine maximum acceptable concentrations in consumer products.[14]

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-Isopropyl-5-methyl-2-hexenal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] It is listed on the FDA's list of substances added to food and holds FEMA GRAS status (FEMA No. 3406).[2][13]

Conclusion

2-Isopropyl-5-methyl-2-hexenal (CAS 35158-25-9) is a molecule of considerable interest due to its dual role as a high-impact aroma chemical and a relevant pharmaceutical impurity. Its synthesis via aldol condensation is a well-understood and scalable process, yielding a product whose identity and purity can be rigorously confirmed through standard analytical techniques. For researchers and scientists, a thorough understanding of its properties, synthesis, and toxicological profile is essential for its safe and effective application, whether in the development of new consumer products or in ensuring the quality and safety of pharmaceuticals.

References

-

PubChem. (n.d.). 2-Isopropyl-5-methyl-2-hexenal. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 2-Isopropyl-5-methyl-2-hexenal (HMDB0037161). Retrieved from [Link]

-

FooDB. (2023). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal. NIST Chemistry WebBook. Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-isopropyl-5-methyl-2-hexenal, CAS Registry Number 35158-25-9. Food and Chemical Toxicology, 156, 112570. Retrieved from [Link]

- Schumacher, J. N., & Heckman, R. A. (1972). U.S. Patent No. 3,704,714. Washington, DC: U.S. Patent and Trademark Office.

-

The Good Scents Company. (n.d.). isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

Chemsrc. (n.d.). (2E)-2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropyl-5-methylhex-2-enal - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

Flavor Extract Manufacturers Association. (n.d.). 2-isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

Advanced Biotech. (n.d.). 2 ISOPROPYL 5 METHYL 2 HEXENAL NATURAL 1837. Retrieved from [Link]

Sources

- 1. CAS 35158-25-9: 2-Isopropyl-5-methyl-2-hexenal [cymitquimica.com]

- 2. 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-异丙基-5-甲基-2-己烯醛 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 6. axxence.de [axxence.de]

- 7. isodihydrolavandulal [thegoodscentscompany.com]

- 8. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 9. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 10. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 11. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 12. 2-Isopropyl-5-methyl-2-hexenal | The Fragrance Conservatory [fragranceconservatory.com]

- 13. femaflavor.org [femaflavor.org]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

2-Isopropyl-5-methyl-2-hexenal molecular weight and formula

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal

Introduction

2-Isopropyl-5-methyl-2-hexenal, also known under synonyms such as Isodihydrolavandulyl aldehyde, is an α,β-unsaturated aldehyde that presents significant interest to researchers in both academia and industry.[1][2][3] Structurally, it is a ten-carbon medium-chain aldehyde, a class of organic compounds characterized by an aldehyde functional group with a carbon chain length of six to twelve atoms.[4] Its natural occurrence has been reported in substances like cocoa, malted barley, and roasted coffee beans, where it contributes to the overall aroma profile.[5][6][7]

Beyond its role as a flavor and fragrance agent, the true value of 2-Isopropyl-5-methyl-2-hexenal for drug development professionals and synthetic chemists lies in its reactive chemical nature. The conjugated system of the alkene and the aldehyde group makes it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and discusses its utility as a building block in organic synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Isopropyl-5-methyl-2-hexenal are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][6][8] |

| Molecular Weight | 154.25 g/mol | [3][6][8] |

| CAS Registry Number | 35158-25-9 | [1][2][8] |

| Appearance | Pale yellow or colorless oily liquid | [3][7] |

| Odor | Woody, herbaceous, green, fruity | [5][7] |

| Boiling Point | 189 °C (at 760 mmHg) | [5][6] |

| Density | 0.845 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.452 | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol | [3] |

Spectroscopic analysis is essential for structural confirmation. The key expected features are:

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1705 cm⁻¹ and a C=C stretch for the alkene at around 1620-1680 cm⁻¹.[3][9][10]

-

¹H NMR Spectroscopy: Key signals would include a singlet for the aldehydic proton between 9-10 ppm, a signal for the vinylic proton, and distinct signals for the isopropyl and other alkyl protons.

Synthesis Pathway: Aldol Condensation

The most direct and industrially relevant synthesis of 2-Isopropyl-5-methyl-2-hexenal is the self-condensation of isovaleraldehyde (3-methylbutanal).[5][6][9] This reaction is a classic example of a base-catalyzed aldol condensation.

Mechanism Rationale:

-

Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from one molecule of isovaleraldehyde to form a resonance-stabilized enolate. This is the nucleophilic species in the reaction.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, forming a carbon-carbon bond and yielding a β-hydroxy aldehyde intermediate (an aldol adduct).[9]

-

Dehydration: This intermediate is often unstable. Upon heating or under acidic/basic conditions, it readily dehydrates via an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde product, 2-Isopropyl-5-methyl-2-hexenal.[9] The formation of the conjugated system is the thermodynamic driving force for this elimination step.

Caption: Aldol condensation pathway for the synthesis of 2-Isopropyl-5-methyl-2-hexenal.

Utility in Drug Development and Organic Synthesis

The reactivity of 2-Isopropyl-5-methyl-2-hexenal makes it a valuable intermediate. The conjugated system allows for selective transformations at multiple sites:

-

1,4-Conjugate Addition (Michael Addition): The β-carbon is electrophilic and susceptible to attack by soft nucleophiles (e.g., organocuprates, enamines, thiols). This is a powerful C-C bond-forming reaction used to build molecular complexity.

-

1,2-Addition to the Carbonyl: The aldehyde can be targeted by strong, hard nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

-

Selective Reduction: The aldehyde can be selectively reduced to an allylic alcohol using reagents like sodium borohydride (NaBH₄). The double bond can be reduced via catalytic hydrogenation.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

This multi-faceted reactivity allows chemists to use 2-Isopropyl-5-methyl-2-hexenal as a scaffold to introduce diverse functional groups and build larger, more complex molecules, which is a foundational activity in the discovery of new therapeutic agents.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is adapted from established methodologies for the self-condensation of aldehydes.[9] It is designed to be self-validating by including checkpoints for reaction monitoring and purification.

Materials:

-

Isovaleraldehyde (3-methylbutanal), ≥98%

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of isovaleraldehyde. Cool the flask in an ice-water bath to 0-5 °C.

-

Base Addition: Begin stirring the isovaleraldehyde and slowly add 20 mL of 10% aqueous NaOH solution dropwise from the dropping funnel over 30 minutes. The key here is slow addition to control the exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Workup - Quenching: Once the reaction is deemed complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether. Carefully neutralize the mixture by adding 1M HCl until the aqueous layer is slightly acidic (pH ~5-6). This step quenches the reaction and protonates the aldol intermediate, facilitating its separation and subsequent dehydration.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be a mixture of the desired product and the β-hydroxy aldehyde intermediate.

-

Purification - Dehydration and Distillation: Set up a vacuum distillation apparatus. Heat the crude oil. The β-hydroxy aldehyde intermediate will dehydrate upon heating, and the resulting 2-Isopropyl-5-methyl-2-hexenal can be collected as the distillate.[9] A typical distillation might occur at 95-100 °C under 24 mmHg pressure.[9]

-

Characterization: Confirm the identity and purity of the final product using IR and NMR spectroscopy.

Safety and Handling

2-Isopropyl-5-methyl-2-hexenal is classified as a skin irritant and a skin sensitizer.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is a combustible liquid with a flash point of approximately 63 °C. Store in a cool, dry place away from ignition sources.

Conclusion

2-Isopropyl-5-methyl-2-hexenal is more than a simple flavor compound; it is a versatile and reactive chemical intermediate. Its straightforward synthesis from readily available starting materials and the diverse reactivity offered by its α,β-unsaturated aldehyde motif make it a valuable tool for synthetic chemists. For professionals in drug development and materials science, understanding the properties and synthetic utility of such building blocks is paramount for the rational design and construction of novel, high-value molecules.

References

-

National Institute of Standards and Technology. (n.d.). 2-Isopropyl-5-methylhex-2-enal. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isopropyl-5-methylhex-2-enal. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-methyl-2-hexenal. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (2023). 2-Isopropyl-5-methyl-2-hexenal (HMDB0037161). HMDB. Retrieved from [Link]

-

FooDB. (2020). 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Retrieved from [Link]

- Schumacher, J. N., & Heckman, R. A. (1972). U.S. Patent No. 3,704,714. Washington, DC: U.S. Patent and Trademark Office.

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Isopropyl-5-methyl-2-hexenal. Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-isopropyl-5-methyl-2-hexenal, CAS Registry Number 35158-25-9. Food and Chemical Toxicology, 156, 112570. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isodihydrolavandulal. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 2. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 3. 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156) - FooDB [foodb.ca]

- 5. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 6. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

- 7. 2-Isopropyl-5-methyl-2-hexenal Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scbt.com [scbt.com]

- 9. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 10. 2-Isopropyl-5-methyl-2-hexenal(35158-25-9)FT-IR [m.chemicalbook.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

natural sources of 2-Isopropyl-5-methyl-2-hexenal

An In-depth Technical Guide to the Natural Sources of 2-Isopropyl-5-methyl-2-hexenal for Researchers, Scientists, and Drug Development Professionals

Foreword

2-Isopropyl-5-methyl-2-hexenal, a volatile aldehyde, presents a compelling subject for researchers in flavor chemistry, natural products, and drug development. Its characteristic woody, chocolate, and herbaceous aroma contributes significantly to the sensory profiles of several commercially important natural products.[1] Understanding its origins, biosynthetic pathways, and the methodologies for its isolation and quantification is crucial for harnessing its potential. This guide offers a comprehensive technical overview of the , delving into its formation and the analytical protocols required for its study.

Natural Occurrence and Significance

2-Isopropyl-5-methyl-2-hexenal has been identified as a key aroma compound in a variety of natural sources, where it contributes to their distinctive flavors and fragrances. Its presence is particularly notable in processed materials such as roasted cocoa and coffee, as well as in the essential oils of certain plants.

Documented Natural Sources

The presence of 2-Isopropyl-5-methyl-2-hexenal has been confirmed in several key natural products:

-

Cocoa (Theobroma cacao): This compound is a significant contributor to the characteristic aroma of roasted cocoa beans and cocoa products.[2]

-

Lavender (Lavandula angustifolia): It is recognized as a component of lavender essential oil, where it is sometimes referred to as "lavender aldehyde," contributing to the plant's signature scent.[3]

-

Malted Barley and Roasted Coffee Beans: 2-Isopropyl-5-methyl-2-hexenal is a known volatile aroma constituent in both malted barley and roasted coffee beans, formed during the thermal processing of these materials.[4][5]

-

Other Food Products: The compound has also been detected in a range of other food items, including breakfast cereals and various fruits, although often in trace amounts.[6][2][7]

Quantitative Data on Natural Occurrence

The concentration of 2-Isopropyl-5-methyl-2-hexenal can vary significantly depending on the source material and processing conditions. The following table summarizes available data on its occurrence.

| Natural Source | Typical Concentration Range | Analytical Method | Reference |

| Cocoa (Roasted Beans) | Detected, not quantified | GC-MS | [7] |

| Lavender (Essential Oil) | Trace to low levels | GC-MS | [3] |

| Malted Barley | Detected, not quantified | GC-MS | [5] |

| Roasted Coffee Beans | Detected, not quantified | GC-MS | [4] |

Biosynthesis and Formation Pathways

The generation of 2-Isopropyl-5-methyl-2-hexenal in nature occurs through distinct pathways, primarily dependent on the source organism and any processing it undergoes.

Maillard Reaction and Strecker Degradation in Processed Foods

In thermally processed foods like cocoa, roasted coffee, and malted barley, 2-Isopropyl-5-methyl-2-hexenal is predominantly formed through the Maillard reaction.[4][5] A key step in this complex series of reactions is the Strecker degradation of the amino acid L-leucine.

The generally accepted pathway involves the reaction of L-leucine with a dicarbonyl compound, which is an intermediate of the Maillard reaction. This leads to the formation of 3-methylbutanal (isovaleraldehyde). Subsequently, 2-Isopropyl-5-methyl-2-hexenal can be formed through an aldol condensation of 3-methylbutanal with another aldehyde, or potentially through the self-condensation of isovaleraldehyde.[4][8]

Experimental Protocols for Extraction and Analysis

The accurate analysis of 2-Isopropyl-5-methyl-2-hexenal requires robust extraction and sensitive analytical techniques. The method of choice depends on the matrix of the natural source.

Headspace Solid-Phase Microextraction (HS-SPME) for Lavender Volatiles

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in plant materials like lavender.

Protocol:

-

Sample Preparation: Weigh 1.0 g of fresh or dried lavender flowers into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., 1-heptanol) for quantification.

-

Incubation: Seal the vial and incubate at 60°C for 20 minutes to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

-

Desorption and GC-MS Analysis: Immediately desorb the extracted volatiles in the gas chromatograph injection port at 250°C for 5 minutes.

-

GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

-

-

Identification and Quantification: Identify 2-Isopropyl-5-methyl-2-hexenal by comparing its mass spectrum and retention index with that of an authentic standard. Quantify using the internal standard method.

Solvent Extraction for Cocoa Aroma Compounds

For complex matrices like cocoa, solvent extraction is often employed to isolate the aroma compounds.

Protocol:

-

Sample Preparation: Grind roasted cocoa beans into a fine powder.

-

Defatting (Optional but Recommended): To reduce matrix interference, first extract the cocoa powder with a non-polar solvent like hexane to remove the majority of the cocoa butter.

-

Solvent Extraction:

-

Mix 10 g of defatted cocoa powder with 100 mL of dichloromethane or a mixture of dichloromethane and methanol (2:1, v/v).

-

Add an appropriate internal standard.

-

Stir the mixture for 2 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture to remove the solid cocoa particles.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis: Analyze the concentrated extract using the GC-MS parameters outlined in the previous protocol.

Conclusion and Future Perspectives

2-Isopropyl-5-methyl-2-hexenal is a naturally occurring aldehyde with significant contributions to the flavor and fragrance of several important consumer products. Its formation through both enzymatic pathways in plants and non-enzymatic reactions during food processing highlights the diverse chemical processes that generate flavor compounds in nature. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its sensory properties, biological activities, and potential applications in the food, fragrance, and pharmaceutical industries. Future research should focus on elucidating the specific enzymes responsible for its biosynthesis in lavender and optimizing extraction and quantification methods for a wider range of natural matrices.

References

-

Natural Advantage. (2019, October 9). 2-Isopropyl-5-methyl-2-hexenal. Perfumer & Flavorist. [Link]

- Google Patents. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2...

-

FooDB. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). [Link]

-

The Fragrance Conservatory. 2-Isopropyl-5-methyl-2-hexenal. [Link]

-

The Good Scents Company. isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Isopropyl-5-methyl-2-hexenal (HMDB0037161). [Link]

-

Chongqing Chemdad Co., Ltd. 2-Isopropyl-5-methyl-2-hexenal. [Link]

-

PubChem. 2-Isopropyl-5-methyl-2-hexenal. [Link]

-

Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Journal of Biological Chemistry, 288(9), 6333-6341. [Link]

-

Da Porto, C., & Decorti, D. (2008). Analysis of the volatile compounds of flowers and essential oils from Lavandula angustifolia cultivated in Northeastern Italy by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry. Planta medica, 74(02), 182-187. [Link]

- European Patent Office. DE2055030A1 - Cocoa aroma extraction - from cocoa powder or press-cake by two-step solvent extraction.

-

Food Chemistry & Safety. (2025, January 7). Extraction and Distillation Methods of Cocoa Extract. [Link]

-

European Patent Office. EP3747275A1 - Cocoa extraction methods and techniques. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). 3406 2-isopropyl-5-methyl-2-hexenal. [Link]

-

National Institute of Standards and Technology (NIST). 2-Isopropyl-5-methylhex-2-enal. [Link]

-

Advanced Biotech. 2 ISOPROPYL 5 METHYL 2 HEXENAL NATURAL 1837. [Link]

-

RIFM. (2021). RIFM fragrance ingredient safety assessment, 2-isopropyl-5-methyl-2-hexenal, CAS Registry Number 35158-25-9. Food and Chemical Toxicology, 155, 112411. [Link]

-

Chongqing Chemdad Co., Ltd. 2-Isopropyl-5-methyl-2-hexenal. [Link]

-

FooDB. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). [Link]

-

Human Metabolome Database. Showing metabocard for 2-Isopropyl-5-methyl-2-hexenal (HMDB0037161). [Link]

-

Zamorano, M. J., Rossell, C. M., & Hidalgo, F. J. (2010). Strecker-type degradation produced by the lipid oxidation products 4, 5-epoxy-2-alkenals. Journal of agricultural and food chemistry, 58(2), 1146-1152. [Link]

-

The Fragrance Conservatory. 2-Isopropyl-5-methyl-2-hexenal. [Link]

Sources

- 1. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Isopropyl-5-methyl-2-hexenal | The Fragrance Conservatory [fragranceconservatory.com]

- 4. 2-Isopropyl-5-methyl-2-hexenal Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Isopropyl-5-methyl-2-hexenal = 95 , stabilized, FG 35158-25-9 [sigmaaldrich.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156) - FooDB [foodb.ca]

- 8. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

isolation of 2-Isopropyl-5-methyl-2-hexenal from lavender oil

An In-Depth Technical Guide to the Isolation and Characterization of 2-Isopropyl-5-methyl-2-hexenal from Lavandula angustifolia Oil

Executive Summary

2-Isopropyl-5-methyl-2-hexenal, colloquially known as lavender aldehyde, is a pivotal aroma constituent that imparts the characteristic herbaceous and woody signature to natural lavender oil.[1][2] Despite its profound olfactory impact, it is present in exceedingly low concentrations within the essential oil matrix, which is dominated by compounds such as linalool and linalyl acetate.[1][3][4][5] This technical guide provides a comprehensive, multi-stage workflow for the isolation, purification, and analytical validation of 2-Isopropyl-5-methyl-2-hexenal from lavender (Lavandula angustifolia) oil. The strategy is designed for researchers and drug development professionals, emphasizing scientific causality and robust analytical verification. The core challenge lies in separating a thermally sensitive, trace aldehyde from a complex mixture of structurally similar terpenes and esters. Our proposed methodology addresses this through an initial steam distillation to procure the crude oil, followed by a vacuum fractional distillation for enrichment, and culminating in high-resolution preparative gas chromatography for final purification.

Part 1: Physicochemical Profile of Target and Matrix

A successful isolation strategy is predicated on a thorough understanding of the physicochemical properties of the target compound in relation to its surrounding matrix.

The Source Matrix: Chemical Composition of Lavandula angustifolia Oil

Lavender oil is a complex amalgam of volatile organic compounds. While over 100 constituents have been identified, a select few dominate its composition.[5] The isolation of a trace component like 2-Isopropyl-5-methyl-2-hexenal is fundamentally a challenge of separating it from these high-abundance molecules.

| Component | Class | Typical Concentration (%) | Key Physicochemical Challenge |

| Linalool | Monoterpene Alcohol | 20 - 50% | High concentration, potential for co-elution |

| Linalyl Acetate | Ester | 25 - 46% | High concentration, similar volatility to other terpenes |

| Lavandulyl Acetate | Ester | 3 - 10% | Structural isomerism can complicate separation |

| (E/Z)-β-Ocimene | Monoterpene | 3 - 7% | High volatility |

| Terpinen-4-ol | Monoterpene Alcohol | 3 - 5% | Polarity differences can be exploited |

| 2-Isopropyl-5-methyl-2-hexenal | Aldehyde | < 0.5% | Very low concentration, thermal sensitivity |

Table 1: Typical chemical composition of high-quality Lavandula angustifolia essential oil and associated separation challenges. Data synthesized from multiple sources.[3][4][5][6]

Caption: Relative abundance of major constituents in lavender oil.

Target Compound: Physicochemical Data for 2-Isopropyl-5-methyl-2-hexenal

The properties of the target aldehyde dictate the selection of appropriate isolation techniques, particularly temperature and pressure parameters. Its documented thermal sensitivity is a critical consideration.[7]

| Property | Value | Source(s) |

| CAS Number | 35158-25-9 | [1] |

| Molecular Formula | C₁₀H₁₈O | [8][9] |

| Molecular Weight | 154.25 g/mol | [9][10] |

| Appearance | Pale yellow liquid | [8][] |

| Odor | Powerful, woody, herbaceous, lavender | [12][13] |

| Boiling Point | 189 °C (at 760 mmHg) | [14][12] |

| 135-136 °C (at 200 mmHg) | ||

| 95-100 °C (at 24 mmHg) | [7] | |

| Density | 0.840 - 0.846 g/mL at 25 °C | [14][12] |

| Refractive Index | 1.448 - 1.454 at 20 °C | [14][12] |

| Solubility | Insoluble in water; soluble in ethanol | [8][] |

Table 2: Key physicochemical properties of 2-Isopropyl-5-methyl-2-hexenal.

Part 2: A Multi-Stage Workflow for Isolation and Purification

The isolation of a trace, heat-sensitive compound from a complex natural product necessitates a sequential, multi-stage approach. Each stage is designed to enrich the target compound relative to the matrix, culminating in a final high-purity product.

Sources

- 1. 2-Isopropyl-5-methyl-2-hexenal | The Fragrance Conservatory [fragranceconservatory.com]

- 2. isodihydrolavandulal [thegoodscentscompany.com]

- 3. islandlavender.com [islandlavender.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 8. 2-Isopropyl-5-methyl-2-hexenal | C10H18O | CID 37066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 2-Isopropyl-5-methylhex-2-enal (CAS 35158-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 2-异丙基-5-甲基-2-己烯醛 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 13. perflavory.com [perflavory.com]

- 14. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]

synthesis of 2-Isopropyl-5-methyl-2-hexenal via aldol condensation

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-5-methyl-2-hexenal via Aldol Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-5-methyl-2-hexenal, a C10 α,β-unsaturated aldehyde valued in the fragrance and flavor industries.[1] The core synthetic strategy detailed herein is the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and process development professionals seeking to understand and implement this classic yet powerful C-C bond-forming reaction.

Introduction and Strategic Overview

The aldol condensation is a cornerstone of organic synthesis, enabling the construction of larger molecules through the formation of carbon-carbon bonds.[2][3] The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[4] This guide focuses on a specific application: the self-condensation of isovaleraldehyde to produce 2-Isopropyl-5-methyl-2-hexenal.

The choice of a self-condensation route is strategic. When a single aldehyde possessing α-hydrogens is subjected to basic conditions, it can act as both the nucleophilic enolate and the electrophilic carbonyl acceptor, simplifying the reaction pathway and minimizing the complex product mixtures often seen in crossed aldol reactions between two different enolizable aldehydes.[5]

The target molecule, 2-Isopropyl-5-methyl-2-hexenal, is formed from the dimerization and subsequent dehydration of isovaleraldehyde. This process is not only efficient but also utilizes readily available starting materials, making it an industrially relevant synthesis.[6]

The Core Mechanism: Base-Catalyzed Aldol Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism, which can be dissected into four key steps. The use of a hydroxide base (e.g., NaOH, KOH) in an alcoholic solvent is a common and effective condition for this transformation.[2]

-

Enolate Formation: A hydroxide ion, acting as a strong base, abstracts an acidic α-hydrogen from a molecule of isovaleraldehyde. This deprotonation forms a resonance-stabilized enolate, which is the key nucleophile in the reaction.[7][8]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[9]

-

Protonation: The alkoxide intermediate is rapidly protonated by a solvent molecule (e.g., water or ethanol), yielding the β-hydroxy aldehyde adduct: 3-hydroxy-2-isopropyl-5-methylhexanal.[7]

-

Dehydration (Condensation): With the application of heat or under specific conditions like vacuum distillation, the β-hydroxy aldehyde eliminates a molecule of water.[4][6] Under basic conditions, this proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the α-hydrogen to form an enolate, which then expels the hydroxide leaving group from the β-position to form a stable, conjugated π-system.[4] The formation of this conjugated system is a significant thermodynamic driving force for the reaction.[4]

Reaction Mechanism: Self-Condensation of Isovaleraldehyde

Experimental Protocol

This protocol is adapted from established methodologies for the base-catalyzed self-condensation of aliphatic aldehydes.[6][10]

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn. Isovaleraldehyde is flammable and has a strong odor. Sodium hydroxide is corrosive.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isovaleraldehyde (3-methylbutanal) | 86.13 | 172.26 g (215 mL) | 2.0 | Purity ≥98% |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 | Catalyst |

| Ethanol (95%) | - | 200 mL | - | Solvent |

| Diethyl Ether | - | 300 mL | - | Extraction Solvent |

| Hydrochloric Acid (1 M) | - | ~250 mL | - | For neutralization |

| Saturated NaCl solution (brine) | - | 100 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - | Drying agent |

Step-by-Step Procedure

-

Catalyst Preparation: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 8.0 g of sodium hydroxide in 200 mL of 95% ethanol. Stir until the solid is fully dissolved.

-

Initial Charge: Add half of the isovaleraldehyde (86.13 g, approx. 107.5 mL) to the flask containing the ethanolic NaOH solution.

-

Reactant Addition & Temperature Control: Begin stirring the mixture and gently heat the flask to 40-50°C using a water bath. Slowly add the remaining isovaleraldehyde from the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature below 60°C by adjusting the addition rate and using external cooling if necessary.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional 2 hours to ensure the reaction proceeds to completion.

-

Workup - Neutralization: Cool the reaction mixture to room temperature and then pour it into a 2-L separatory funnel containing 500 mL of cold water. Carefully neutralize the mixture by slowly adding 1 M HCl. Check the pH with litmus paper to ensure it is approximately 7. The mixture will separate into two layers.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 100 mL of saturated NaCl solution (brine) to remove residual water and salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate for 20 minutes. Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of the β-hydroxy aldehyde and the target α,β-unsaturated aldehyde. Purify the crude oil by vacuum distillation. The dehydration of the remaining aldol adduct is often driven to completion during this step.[6] Collect the fraction corresponding to 2-Isopropyl-5-methyl-2-hexenal (Boiling Point: ~75-80°C at 10 mmHg).

Process Control and Optimization

Catalyst Selection and Concentration

While NaOH and KOH are effective and widely used, the choice of base can influence reaction rates and selectivity.[2] The catalyst concentration is also critical; too little may lead to slow or incomplete reactions, while too much can promote undesired side reactions such as polymerization or the Tishchenko reaction, especially with aliphatic aldehydes.[11][12]

Temperature Management

Aldol reactions are typically exothermic.[13] Maintaining a controlled temperature is vital to prevent runaway reactions and minimize the formation of byproducts. Forcing the dehydration step often requires higher temperatures or vacuum conditions, which must be balanced to avoid degradation of the product.[4]

Minimizing Side Reactions

The primary challenge in aldol condensations of aliphatic aldehydes is controlling selectivity.[14] Potential side reactions include:

-

Polymerization: Aldehydes can polymerize under strongly basic or acidic conditions.[13]

-

Tishchenko Reaction: In the presence of certain catalysts, aldehydes can disproportionate to form an ester. This is a known side reaction for isobutyraldehyde and can be relevant for other branched aldehydes.[11]

-

Over-condensation: The product itself is an aldehyde and could potentially react further, though this is sterically hindered.

Careful control of temperature, reaction time, and stoichiometry are the primary levers for minimizing these unwanted pathways.

Product Characterization

The identity and purity of the synthesized 2-Isopropyl-5-methyl-2-hexenal should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations for 2-Isopropyl-5-methyl-2-hexenal |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.4 ppm), vinylic proton (~6.0 ppm), and various aliphatic protons consistent with the structure. |

| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), olefinic carbons (~155 ppm, ~140 ppm), and aliphatic carbons.[15] |

| IR Spectroscopy | Strong C=O stretch for a conjugated aldehyde (~1680 cm⁻¹), C=C stretch (~1640 cm⁻¹), and aldehydic C-H stretches (~2820, 2720 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 154.25.[16] |

Note: Specific chemical shifts may vary slightly based on the solvent used for analysis. Spectroscopic data for this compound is available in public databases for comparison.[15][16][17]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Conclusion

The synthesis of 2-Isopropyl-5-methyl-2-hexenal via the self-condensation of isovaleraldehyde is a robust and illustrative example of the aldol condensation reaction. By carefully controlling key parameters such as temperature, catalyst concentration, and reaction time, high yields of the desired α,β-unsaturated aldehyde can be achieved. This guide provides the foundational mechanistic understanding and practical methodology for researchers to successfully execute this synthesis, offering a valuable pathway to an important industrial chemical.

References

-

Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. Available at: [Link]

-

Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

-

Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of Biochemical and Biophysical Methods, 22(4), 321-329. Available at: [Link]

-

LibreTexts Chemistry. (2019). 13.1.4 Aldol Condensation. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). base catalyzed aldol. YouTube. Available at: [Link]

-

Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469. Available at: [Link]

-

Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. Available at: [Link]

- Pitt, R. C., & Rix, C. E. (1972). U.S. Patent No. 3,704,714. U.S. Patent and Trademark Office.

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

Hashmi, A. (2013). Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde using Phase Transfer Catalyst. Scribd. Available at: [Link]

-

Hashmi, A. (2013). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362661, 2-Isopropyl-5-methyl-hex-2-enal, (2E)-. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Isopropyl-5-methylhex-2-enal. NIST Chemistry WebBook. Available at: [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. Available at: [Link]

-

Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. ResearchGate. Available at: [Link]

-

FooDB. (2010). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2-Isopropyl-5-methyl-2-hexenal (HMDB0037161). Available at: [Link]

-

Kulkarni, A. A., & Save, S. N. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Nanoscience & Nanotechnology-Asia, 12(4), e170922208834. Available at: [Link]

-

LibreTexts Chemistry. (2014). 19.13 Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Available at: [Link]

-

Scentspiracy. (n.d.). Aldehydes in perfumery. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Available at: [Link]

- Hellsing, G. (1957). U.S. Patent No. 2,811,562. U.S. Patent and Trademark Office.

-

El-Faham, A., & Sharma, U. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1181-1312. Available at: [Link]

-

Chemistry Concept. (2023). Learn Aldol Condensation Reaction with Short Trick. YouTube. Available at: [Link]

-

CentAUR. (n.d.). Presence and impact of aldol condensation products as off-notes in plant-based protein sources. Available at: [Link]

- Henkel Kommanditgesellschaft auf Aktien. (1988). EP Patent No. 0,252,378. European Patent Office.

-

The Chem OG. (2020). Aldol Condensation Strategies/Shortcuts. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2014). 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Available at: [Link]

-

Wikipedia. (n.d.). Aldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

-

LibreTexts Chemistry. (2015). 18.6: Crossed Aldol Condensation. Available at: [Link]

-

LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

-

Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

Sources

- 1. Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156) - FooDB [foodb.ca]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. Aldol Condensation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 15. 2-Isopropyl-5-methyl-hex-2-enal, (2E)- | C10H18O | CID 5362661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Isopropyl-5-methylhex-2-enal [webbook.nist.gov]

- 17. 2-Isopropyl-5-methyl-2-hexenal(35158-25-9) 1H NMR [m.chemicalbook.com]

2-Isopropyl-5-methyl-2-hexenal NMR and mass spectrum analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Isopropyl-5-methyl-2-hexenal

Introduction

2-Isopropyl-5-methyl-2-hexenal is an α,β-unsaturated aldehyde with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] This compound is a significant volatile aroma constituent found in natural products such as malted barley, roasted coffee beans, and cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in the flavor and fragrance industry.[3][4] The structural elucidation of such molecules is paramount for quality control, synthesis verification, and understanding their biochemical origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-isopropyl-5-methyl-2-hexenal. As a senior application scientist, the objective is to not only present the data but to explain the causal relationships behind the observed spectra, providing a robust framework for researchers, chemists, and drug development professionals for the unambiguous identification and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for 2-isopropyl-5-methyl-2-hexenal:

Figure 1: Structure and numbering of 2-isopropyl-5-methyl-2-hexenal.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like 2-isopropyl-5-methyl-2-hexenal, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile impurities.

-

GC-MS Parameters:

-

Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 µL.

-

GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This program should be optimized for the specific sample matrix.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-300.

-

-

Analysis of the EI Mass Spectrum

The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern upon electron impact. The fragmentation is governed by the formation of the most stable carbocations. For α,β-unsaturated aldehydes, fragmentation is influenced by the carbonyl group, the double bond, and the alkyl substituents.[5][6]

The molecular ion (M⁺˙) peak is expected at m/z 154 , corresponding to the molecular formula C₁₀H₁₈O⁺˙.[1] The fragmentation pattern is dominated by cleavages that form stable, resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2-Isopropyl-5-methyl-2-hexenal

| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |

| 139 | [C₉H₁₅O]⁺ | Loss of a methyl radical (•CH₃) from the isobutyl group. | Low |

| 111 | [C₇H₁₁O]⁺ | Loss of an isopropyl radical (•C₃H₇) from C2 (α-cleavage). | Medium |

| 97 | [C₆H₉O]⁺ | Loss of an isobutyl radical (•C₄H₉) from C3. | Medium to High |

| 83 | [C₆H₁₁]⁺ | Cleavage at the C3-C4 bond with hydrogen rearrangement. | Medium |

| 43 | [C₃H₇]⁺ | Isopropyl cation. Highly stable secondary carbocation. | High (likely Base Peak) |

| 29 | [CHO]⁺ | Acylium ion from cleavage at C1-C2. | Low |

-

Causality of Fragmentation: The high abundance of the m/z 43 fragment is a direct consequence of the stability of the secondary isopropyl carbocation, a common feature in molecules with this moiety.[8] The loss of the larger isopropyl group from the α-position (C2) to yield the m/z 111 ion is also a favorable process. Cleavage of the bond next to the carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a related synthesis describes the base peak at m/e 43, supporting this prediction.[10]

Figure 2: Predicted EI fragmentation pathway for 2-isopropyl-5-methyl-2-hexenal.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and the connectivity of atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments:

-

¹H NMR

-

¹³C{¹H} NMR

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Multiplicity | Predicted δ (ppm) | J-Coupling (Hz) | Rationale |

| H-1 | s | 9.4 - 9.6 | - | Aldehydic proton, highly deshielded by the carbonyl group.[11][12] |

| H-3 | t | 6.5 - 6.8 | J ≈ 7-8 | Vinylic proton, deshielded by conjugation and coupled to the two H-4 protons. |

| H-7 | sept | 2.8 - 3.1 | J ≈ 7 | Isopropyl methine, deshielded by the adjacent double bond. Coupled to six H-8/9 protons. |

| H-4 | t | 2.1 - 2.3 | J ≈ 7-8 | Allylic methylene protons, coupled to the H-3 and H-5 protons.[11][12] |

| H-5 | m | 1.7 - 1.9 | - | Methine proton, complex splitting. |

| H-8, H-9 | d | 1.0 - 1.2 | J ≈ 7 | Diastereotopic methyls of the isopropyl group, coupled to H-7. |

| H-10 | d | 0.9 - 1.0 | J ≈ 6-7 | Methyl group of the isobutyl moiety, coupled to H-5. |

¹³C NMR Spectrum Analysis